1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
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Overview
Description
1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to another piperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then reacted with another equivalent of piperidine to form the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity. Major products formed from these reactions include various substituted piperidine derivatives, ketones, and biaryl compounds.
Scientific Research Applications
1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine can be compared with other similar compounds, such as:
4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another compound with a methoxyphenyl group, but with different substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-8-4-3-7-16(18)15-19-13-9-17(10-14-19)20-11-5-2-6-12-20/h3-4,7-8,17H,2,5-6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOOODXWOLPCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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